molecular formula C25H25FN2O6 B2930519 1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-52-1

1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2930519
CAS No.: 874397-52-1
M. Wt: 468.481
InChI Key: GBWGMRDYFWFDHB-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Morpholine Derivatives in Drug Design

Morpholine and its derivatives are explored extensively in pharmaceutical research due to their versatility in drug design and synthesis. For instance, morpholine rings are incorporated into molecules to improve pharmacokinetic properties, such as solubility and membrane permeability. The presence of a morpholine moiety can also enhance the binding affinity of compounds to biological targets, making them valuable in the design of inhibitors and receptor modulators (Klose, Reese, & Song, 1997).

Dihydrochromeno[2,3-c]pyrrole-3,9-dione Analogues in Organic Electronics

Compounds containing the dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold are investigated for their electronic and optical properties, making them potential candidates for applications in organic electronics. These compounds exhibit strong absorption and fluorescence, which are crucial for the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The manipulation of substituents on the core structure allows for tuning the photophysical properties, enabling their use in various optoelectronic applications (Luo et al., 2015).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-7-fluoro-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O6/c1-31-16-4-6-19(32-2)17(14-16)22-21-23(29)18-13-15(26)3-5-20(18)34-24(21)25(30)28(22)8-7-27-9-11-33-12-10-27/h3-6,13-14,22H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGMRDYFWFDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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